Cas no 2227753-16-2 (2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine)

2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine structure
2227753-16-2 structure
Product Name:2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine
CAS No:2227753-16-2
MF:C13H18BrFN2
MW:301.197825908661
CID:6297765
PubChem ID:165601309
Update Time:2025-07-18

2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine
    • EN300-1629810
    • 2227753-16-2
    • Inchi: 1S/C13H18BrFN2/c1-2-6-17-7-5-12(16)13(17)9-3-4-11(15)10(14)8-9/h3-4,8,12-13H,2,5-7,16H2,1H3/t12-,13+/m1/s1
    • InChI Key: NCOALSWCLBMIEH-OLZOCXBDSA-N
    • SMILES: BrC1=C(C=CC(=C1)[C@H]1[C@@H](CCN1CCC)N)F

Computed Properties

  • Exact Mass: 300.06374g/mol
  • Monoisotopic Mass: 300.06374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.3Ų

2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine Pricemore >>

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Additional information on 2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine

Comprehensive Overview of 2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine (CAS No. 2227753-16-2)

2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine is a specialized organic compound with a unique structural framework, combining a pyrrolidine core with halogen-substituted aromatic rings. Its CAS number 2227753-16-2 serves as a critical identifier in chemical databases, ensuring precise tracking in research and industrial applications. The compound's molecular design features a 3-bromo-4-fluorophenyl group, which enhances its potential reactivity and binding affinity in pharmaceutical and material science contexts. Researchers are increasingly exploring its utility in targeted drug delivery systems, owing to its balanced lipophilicity and stereochemical flexibility.

In recent years, the demand for halogenated pyrrolidine derivatives has surged, driven by their role in developing kinase inhibitors and neuromodulators. The 1-propylpyrrolidin-3-amine moiety in this compound offers a versatile scaffold for structure-activity relationship (SAR) studies, a trending topic in medicinal chemistry. Computational models, such as molecular docking simulations, frequently highlight its potential interactions with G-protein-coupled receptors (GPCRs), aligning with current AI-driven drug discovery trends. This synergy between synthetic chemistry and machine learning is a focal point for academic and industrial R&D teams.

From a synthetic perspective, CAS 2227753-16-2 exemplifies advancements in C-H functionalization techniques, a hot topic in green chemistry. Its bromo-fluoro substitution pattern allows for selective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex bioactive molecules. Environmental sustainability concerns have also spurred interest in optimizing its synthesis via catalytic methods, reducing heavy metal waste—a priority for modern pharmaceutical manufacturers.

The compound's physicochemical properties, including its logP and pKa, make it a candidate for blood-brain barrier (BBB) penetration studies, a recurring theme in neurodegenerative disease research. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for characterizing its purity and stability, addressing quality control challenges highlighted in recent FDA guidelines. These aspects resonate with laboratory professionals seeking analytical method validation protocols.

Market analysts note growing patent filings involving 2-(3-bromo-4-fluorophenyl)-1-propylpyrrolidin-3-amine, particularly in oncology and CNS disorders. Its structural analogs appear in preclinical trials for EGFR inhibitors and serotonin receptor modulators, reflecting broader industry shifts toward personalized medicine. Such applications dominate search engine queries related to "next-generation heterocyclic compounds" and "small-molecule drug candidates."

In summary, CAS 2227753-16-2 represents a convergence of synthetic innovation and therapeutic potential. Its relevance to high-throughput screening and fragment-based drug design ensures its prominence in peer-reviewed literature and conferences. As interdisciplinary collaborations expand, this compound is poised to play a pivotal role in addressing unmet medical needs through rational molecular engineering.

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